molecular formula C11H14N2O B12100686 6-Benzyl-piperazin-2-one

6-Benzyl-piperazin-2-one

Cat. No.: B12100686
M. Wt: 190.24 g/mol
InChI Key: PGNYGDAFMUYUNJ-UHFFFAOYSA-N
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Description

6-Benzyl-piperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a benzyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-piperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with ethyl chloroacetate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated benzyl derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted benzyl-piperazin-2-one derivatives.

Scientific Research Applications

6-Benzyl-piperazin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological and psychiatric disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Benzyl-piperazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, facilitating the modulation of biological pathways. For instance, in medicinal chemistry, it may act as an inhibitor of specific enzymes, thereby altering metabolic processes.

Comparison with Similar Compounds

    1-Benzyl-piperazine: Similar in structure but lacks the carbonyl group at the second position.

    6-Methyl-piperazin-2-one: Substituted with a methyl group instead of a benzyl group.

    4-Benzyl-piperazin-2-one: Benzyl group attached at the fourth position instead of the sixth.

Uniqueness: 6-Benzyl-piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the benzyl group influences its reactivity and interaction with biological targets, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6-benzylpiperazin-2-one

InChI

InChI=1S/C11H14N2O/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)

InChI Key

PGNYGDAFMUYUNJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CN1)CC2=CC=CC=C2

Origin of Product

United States

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